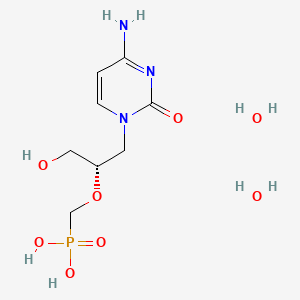

西多福韦二水合物

描述

Cidofovir dihydrate is an acyclic analog of deoxycytidine monophosphate . It has been employed almost exclusively to treat cytomegalovirus (CMV) infections in patients with the acquired immunodeficiency syndrome (AIDS) and transplant recipients . It interrupts viral proliferation by inhibiting viral DNA synthesis .

Synthesis Analysis

The synthesis of Cidofovir involves several steps starting from the raw material (S)-hydroxymethyl ethylene oxide. The process includes etherification, acylation, condensation, protective group removal, hydrolysis, acidification, and more . The synthesis method is advantageous due to its low cost, minimal pollution, simplicity, and suitability for industrial production .

Molecular Structure Analysis

The molecular formula of Cidofovir dihydrate is C8H14N3O6P . It is a cytidine nucleotide analogue with in vitro and in vivo activity against a broad spectrum of herpesviruses .

Physical And Chemical Properties Analysis

Cidofovir dihydrate is a white crystalline powder with an aqueous solubility of ≥ 170 mg/mL at pH 6 to 8 . Its molecular weight is 279.19 for anhydrous . The melting point is 260 °C and the initial boiling point and boiling range is 609.5±65.0 °C .

科学研究应用

- Scientific Field : Dermatology

- Summary of Application : Cidofovir has emerged as an alternative treatment option for virally induced cutaneous and mucocutaneous conditions, as well as being trialed as a treatment for select neoplasms .

- Methods of Application : Cidofovir has several cutaneous applications in various formulations including intravenous, topical, and subcutaneous administrations . One method of drug delivery was found to enhance the penetration of cidofovir past the epidermis to the dermis using an erbium-doped/yttrium aluminum garnet (Er:YAG) ablative fractional laser prior to the application of topical cidofovir (75 mg/mL) .

- Results or Outcomes : Cidofovir has demonstrated efficacy in treating a variety of virally induced conditions—verruca vulgaris, herpes simplex virus, molluscum contagiosum—as well as in adjuvant treatment for select neoplasms .

- Scientific Field : Virology

- Summary of Application : Cidofovir is a cytidine nucleotide analogue with in vitro and in vivo activity against a broad spectrum of herpesviruses, including CMV, HSV-1 and -2, VZV, EBV, HHV-6, HHV-7, and KSHV (HHV-8), as well as against adenovirus, human papillomavirus (HPV), polyomaviruses, and human poxviruses .

- Methods of Application : Intravenous (IV) cidofovir has been approved in the United States and in Europe as a therapy for CMV retinitis in patients with AIDS .

- Results or Outcomes : Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma . Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis .

Cutaneous Applications

Antiviral Applications

- Scientific Field : Neurology

- Summary of Application : Cidofovir has been investigated as a treatment for progressive multifocal leukoencephalopathy .

- Results or Outcomes : There have been successful case reports of its use, but the drug failed to demonstrate any efficacy in controlled studies .

- Scientific Field : Virology

- Summary of Application : Cidofovir might have anti-smallpox efficacy and might be used on a limited basis in the event of a bioterror incident involving smallpox cases .

- Results or Outcomes : A cidofovir derivative with much higher activity against smallpox that can be taken orally has been developed .

- Scientific Field : Virology

- Summary of Application : Cidofovir has inhibitory effects on varicella-zoster virus replication in vitro .

- Results or Outcomes : No clinical trials have been done to date, likely due to the abundance of safer alternatives such as aciclovir .

Treatment for Progressive Multifocal Leukoencephalopathy

Potential Anti-Smallpox Efficacy

Inhibitory Effects on Varicella-Zoster Virus

Anti-BK Virus Activity

- Scientific Field : Ophthalmology

- Summary of Application : Cidofovir is primarily used as a treatment for cytomegalovirus (CMV) retinitis, an infection of the retina of the eye, in people with AIDS .

- Methods of Application : Cidofovir is administered as an injectable antiviral medication .

- Results or Outcomes : It suppresses CMV replication through selective inhibition of viral DNA synthesis .

- Scientific Field : Virology

- Summary of Application : Cidofovir has shown efficacy in the treatment of aciclovir-resistant HSV infections .

Treatment for Cytomegalovirus (CMV) Retinitis

Treatment for Aciclovir-Resistant HSV Infections

Complementary Intralesional Therapy Against Papillomatosis Caused by HPV

- Scientific Field : Dermatology

- Summary of Application : Cidofovir has been used topically to treat warts .

安全和危害

Cidofovir dihydrate is classified as a substance that may cause genetic defects, may cause cancer, may damage fertility or the unborn child, and may cause damage to organs . It is toxic if swallowed and causes skin irritation . Protective measures such as wearing protective gloves and avoiding breathing dust, gas, or vapors are recommended .

属性

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKARFMSZDBYQF-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041002 | |

| Record name | Cidofovir dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cidofovir dihydrate | |

CAS RN |

149394-66-1 | |

| Record name | Cidofovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cidofovir dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIDOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL713Q00N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)

![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)

![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)